molecular formula C11H10BrF3OS B14066427 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14066427
M. Wt: 327.16 g/mol
InChI Key: VRBAHNMTPTYBLJ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating agents like trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylthiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and visible light irradiation can also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and reduced sulfur compounds.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the trifluoromethylthio group can participate in electron transfer reactions. These interactions can modulate the activity of molecular targets, such as enzymes and receptors, by altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different positional isomerism.

    Trifluoromethyl phenyl sulfone: Shares the trifluoromethylthio group but lacks the bromomethyl group.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)2-8-3-9(6-12)5-10(4-8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

VRBAHNMTPTYBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)CBr

Origin of Product

United States

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